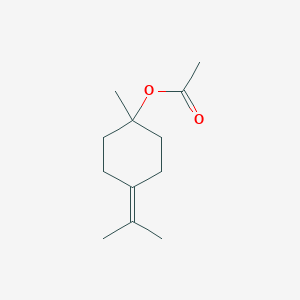

gamma-Terpinyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-4-propan-2-ylidenecyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBZSOYCMSYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC(CC1)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051515 | |

| Record name | 1-Methyl-4-(1-methylethylidene)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10235-63-9 | |

| Record name | gamma-Terpinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010235639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-4-(1-methylethylidene)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethylidene)cyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TERPINYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5WSA0D5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Abundance and Phytochemical Significance of Gamma Terpinyl Acetate

Occurrence in Plant Essential Oils

Gamma-terpinyl acetate (B1210297) is distributed across a range of botanical families and species, contributing to their characteristic aromas. It is a notable, though often minor, constituent of many essential oils.

Distribution Across Botanical Families and Species:

Elettaria cardamomum (Cardamom): The essential oil of cardamom is well-known for its rich and complex aroma. While α-terpinyl acetate is often the most abundant ester, some studies have identified gamma-terpinyl acetate as a constituent. For instance, one analysis of cardamom essential oil reported the presence of α-terpinyl acetate as a major component (55.99%), alongside other compounds like 1,8-cineole and linalool (B1675412). jppres.com Another study on 22 diverse cardamom accessions found that α-terpinyl acetate was a predominant constituent, with its concentration ranging from 29.9% to 61.3%. frontiersin.orgfrontiersin.org The presence and concentration of these isomers can vary depending on the origin and chemotype of the cardamom. mdpi.com

Laurus nobilis (Bay Laurel): The essential oil of bay laurel leaves contains a variety of monoterpenoids. While 1,8-cineole is often the main component, γ-terpinyl acetate has been identified in some analyses. One study reported its presence at 0.24% in the leaf oil. academicjournals.org Other research on laurel leaf oil has also noted the presence of α-terpinyl acetate (5.9%) and γ-terpinene (1.0%). nih.gov The composition can fluctuate, with another study finding α-terpinyl acetate at concentrations of 9.0% in seed oil and 13.1% in leaf oil. scispace.com

Mentha longifolia (Horse Mint): The essential oil composition of Mentha longifolia is highly variable. While not always a principal component, some chemotypes have been found to contain derivatives of the α-terpinyl ion, including α-terpinyl acetate. researchgate.netdergipark.org.tr One study on Turkish Mentha longifolia identified terpinyl acetate as a significant component (14.85%) in the headspace analysis. asianpubs.org

Thuja occidentalis (Arborvitae or White Cedar): While specific data on this compound in Thuja occidentalis from the provided search results is limited, it is known to contain monoterpene esters.

Torreya grandis (Chinese Torreya): Information regarding the presence of this compound in Torreya grandis was not prominent in the search results.

Table 1: Occurrence of this compound and Related Compounds in Select Plant Species

| Botanical Name | Common Name | Family | Plant Part | Compound | Concentration (%) |

| Elettaria cardamomum | Cardamom | Zingiberaceae | Grains | α-Terpinyl acetate | 55.99 jppres.com |

| Elettaria cardamomum | Cardamom | Zingiberaceae | Capsules | α-Terpinyl acetate | 29.9 - 61.3 frontiersin.orgfrontiersin.org |

| Laurus nobilis | Bay Laurel | Lauraceae | Leaves | γ-Terpinyl acetate | 0.24 academicjournals.org |

| Laurus nobilis | Bay Laurel | Lauraceae | Leaves | α-Terpinyl acetate | 5.9 nih.gov |

| Laurus nobilis | Bay Laurel | Lauraceae | Seeds | α-Terpinyl acetate | 9.0 scispace.com |

| Laurus nobilis | Bay Laurel | Lauraceae | Leaves | α-Terpinyl acetate | 13.1 scispace.com |

| Mentha longifolia | Horse Mint | Lamiaceae | Aerial Parts | Terpinyl acetate | 14.85 asianpubs.org |

Chemotypic Variations and Influence of Environmental Factors on Biosynthesis

The production of this compound and other monoterpenoids is not static. It is subject to both genetic and environmental influences, leading to significant variations in the chemical profile, or chemotype, of a plant.

Chemotypic variation is particularly evident in the genus Origanum, where the presence or absence of specific genes, such as that for gamma-terpinene (B192506) synthase, dictates the dominant compounds in the essential oil. researchgate.net This genetic predisposition can lead to distinct chemotypes, such as those rich in "cymyl" compounds (like gamma-terpinene and its derivatives) or alternative "sabinyl" or linalool chemotypes. researchgate.net

Environmental factors also play a crucial role in modulating terpenoid biosynthesis. mdpi.com Stimuli such as light, temperature, and biotic stress (e.g., herbivory or pathogen attack) can significantly alter the expression of genes involved in terpenoid production. mdpi.comtandfonline.com For example, exposure to UV light and elevated temperatures can enhance the biosynthesis of protective terpenoids. mdpi.com Phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) are also key regulators, often mediating the plant's response to environmental stress and inducing the production of specific terpenes. mdpi.com The interplay of these factors results in a dynamic and adaptable chemical profile within a single plant species.

Biosynthetic Pathways of Monoterpene Acetates

The formation of this compound is a multi-step process that begins with fundamental building blocks and involves a series of enzymatic reactions.

Precursor Isoprenoid Pathways

All terpenoids, including monoterpene acetates, are synthesized from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netd-nb.info Plants utilize two distinct pathways to produce these essential building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.comresearchgate.netunivie.ac.atrsc.org

Mevalonate (MVA) Pathway: This pathway is primarily located in the cytosol of eukaryotes. tandfonline.comrsc.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid (MVA). tandfonline.com A series of subsequent reactions leads to the formation of IPP. researchgate.net The MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.org

Methylerythritol Phosphate (MEP) Pathway: The MEP pathway, also known as the non-mevalonate pathway, occurs in the plastids of plants. rsc.orgbiorxiv.org It starts with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate. rsc.orgbiorxiv.org This pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org

While these pathways are spatially separated within the cell, there is evidence of "crosstalk" between them, with intermediates potentially being transported between the cytosol and plastids. biorxiv.orgacs.org

Enzymatic Synthesis of Monoterpene Alcohols and Subsequent Acetylation

The C10 precursor for monoterpenes, geranyl diphosphate (GPP), is formed by the condensation of one molecule of DMAPP and one molecule of IPP. researchgate.net From GPP, a diverse array of monoterpenes can be synthesized through the action of various terpene synthases.

Gamma-Terpinene Synthase Activity: The biosynthesis of γ-terpinene, the hydrocarbon precursor to γ-terpineol, is catalyzed by the enzyme γ-terpinene synthase (TPS). nih.govnih.gov This enzyme facilitates the cyclization of GPP to form γ-terpinene. researchgate.net The activity of this synthase is a key determining factor in the production of γ-terpinene and its subsequent derivatives. researchgate.net The formation of the alcohol, γ-terpineol, proceeds from γ-terpinene. The biosynthesis of the related α-terpineol occurs via the hydrolysis of the terpinyl cation, which is derived from GPP. wikipedia.org

Linalyl Acetyltransferase: The final step in the formation of a monoterpene acetate is the acetylation of the corresponding monoterpene alcohol. This reaction is catalyzed by an alcohol acetyltransferase (AAT). These enzymes utilize acetyl-CoA to transfer an acetyl group to the alcohol. For example, linalyl acetyltransferase (LAT) catalyzes the conversion of linalool to linalyl acetate. researchgate.net Similar acetyltransferases are responsible for the esterification of other monoterpene alcohols, including γ-terpineol to form γ-terpinyl acetate. Studies on various plant species, including Origanum, Mentha, and Salvia, have demonstrated the enantioselective nature of these enzymes, meaning they can preferentially acetylate one enantiomer of a chiral alcohol over the other. nih.gov

Genetic and Molecular Regulation of Terpenoid Biosynthesis in Plants

The intricate network of terpenoid biosynthesis is tightly regulated at the genetic and molecular levels. The expression of genes encoding key enzymes in the MVA and MEP pathways, as well as the various terpene synthases and acetyltransferases, is controlled by a complex interplay of regulatory factors.

Transcription factors are crucial proteins that bind to specific DNA sequences to modulate gene expression. mdpi.com Several families of transcription factors, including WRKY, MYB, NAC, AP2/ERF, and bHLH, have been identified as playing pivotal roles in regulating terpenoid biosynthesis. mdpi.comnih.gov These transcription factors can either activate or repress the expression of target genes in response to developmental cues and environmental stimuli. nih.gov

In addition to transcription factors, microRNAs (miRNAs) have emerged as important regulators of terpenoid biosynthesis. mdpi.com These small non-coding RNA molecules can target and regulate the expression of key enzyme-encoding genes in both the precursor pathways and the downstream modification steps. mdpi.com The expression of terpenoid biosynthetic genes can also be influenced by the plant's developmental stage and circadian rhythms. tandfonline.com This multi-layered regulatory network ensures that the production of terpenoids, including this compound, is finely tuned to meet the plant's physiological and ecological needs.

Synthetic Strategies and Biocatalytic Approaches for Terpinyl Acetate Isomers

Chemical Synthesis Methodologies

The synthesis of terpinyl acetate (B1210297) isomers, including gamma-terpinyl acetate, is primarily achieved through the esterification of the corresponding terpineol (B192494) isomers. Advances in catalysis have led to the development of various methods aimed at improving reaction efficiency, yield, and selectivity. These strategies range from traditional acid-catalyzed esterification to the use of advanced catalytic systems and energy sources like microwave irradiation.

Esterification of Terpineols with Acetic Anhydride (B1165640) or Acetic Acid

The foundational method for producing this compound is the direct esterification of gamma-terpineol (B1199165). This reaction is typically conducted with an acetylating agent, such as acetic anhydride or acetic acid, in the presence of an acid catalyst. scentree.co Sulfuric acid and p-toluenesulfonic acid are common catalysts that facilitate the reaction, which is often carried out under reflux conditions to drive the conversion to completion. The resulting ester is then purified, commonly through distillation, to separate it from by-products and unreacted reagents.

This esterification process is a standard procedure for tertiary alcohols like terpineols. google.comodowell.com While the synthesis can be directed at a specific isomer like gamma-terpineol, commercial terpinyl acetate is frequently a mixture of isomers, with the alpha-isomer typically predominating. The reaction involves the nucleophilic attack of the hydroxyl group of the terpineol on the carbonyl carbon of the acetylating agent, leading to the formation of the acetate ester and a byproduct (acetic acid if acetic anhydride is used, or water if acetic acid is the reagent). google.com

Catalytic Systems for Enhanced Yield and Selectivity

To overcome the limitations of traditional acid catalysis, such as long reaction times and the formation of by-products, various advanced catalytic systems have been developed. tsijournals.comgoogle.com These modern catalysts aim to provide higher yields and greater selectivity for the desired terpinyl acetate isomer under milder reaction conditions.

Solid superacids have emerged as effective heterogeneous catalysts for terpinyl acetate synthesis. One notable example is a cerium-modified solid superacid, SO₄²⁻/TiO₂-Ce⁴⁺. caf.ac.cn Research has demonstrated its high catalytic activity and selectivity in the esterification of terpineol with acetic anhydride. caf.ac.cn The catalyst, prepared by impregnating SO₄²⁻/TiO₂ with cerium, consists of nanoparticles that provide a large surface area for the reaction. caf.ac.cn Optimal reaction conditions have been identified through experimental studies to maximize the yield of terpinyl acetate. caf.ac.cn

Table 1: Synthesis of Terpinyl Acetate using Ce⁴⁺-Modified Solid Superacid Catalyst caf.ac.cn

| Parameter | Condition |

|---|---|

| Catalyst | SO₄²⁻/TiO₂-Ce⁴⁺ |

| Reactants | Terpineol, Acetic Anhydride |

| Molar Ratio (Terpineol:Acetic Anhydride) | 1:1.5 |

| Catalyst Dosage | 3% (by weight of reactants) |

| Reaction Temperature | 70°C |

| Reaction Time | 6 hours |

| Terpineol Conversion | >99% |

| Terpinyl Acetate Content in Product | 90% |

Ionic liquids (ILs) have been successfully employed as catalysts in the synthesis of terpinyl acetate, offering advantages such as mild reaction conditions and catalyst recyclability. gychbjb.com Acidic functional ionic liquids are particularly effective. For instance, 1-(3-sulfonic group)propyl-3-polyoxyethyleneimidazole dihydrogen phosphate (B84403) has been used to catalyze the esterification of terpineol with acetic anhydride, achieving high conversion and selectivity. gychbjb.com This catalyst was shown to be reusable for at least six cycles with minimal loss of activity. gychbjb.com Other studies have explored different ILs, including phosphoric acid/ionic liquid composite systems, which also demonstrate high catalytic activity. aeeisp.com

Table 2: Performance of Various Ionic Liquid Catalysts in Terpinyl Acetate Synthesis

| Catalyst System | Molar Ratio (Terpineol:Ac₂O) | Temperature | Time | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Acidic functional polyether IL | 1:1.5 | 40°C | 8 h | >99.5% Conversion | 87.8% | gychbjb.com |

| Phosphoric Acid/[C₄mim]BF₄ | 1:1.5 | 40°C | 10 h | 86.5% Yield | - | aeeisp.comtsijournals.com |

| Acidic IL | - | - | - | 85.6% Yield | - | tsijournals.com |

Composite catalysts, which combine multiple components to enhance catalytic activity, have been investigated for terpinyl acetate synthesis. A notable system is the combination of phosphoric acid and tin(IV) chloride pentahydrate (SnCl₄·5H₂O). google.com This dual-catalyst system significantly shortens the reaction time compared to using phosphoric acid alone and improves reaction selectivity by minimizing the formation of olefin by-products. google.com The process involves reacting terpineol and acetic anhydride at a relatively low temperature of 35-40°C. google.com

Another class of composite catalysts involves α-hydroxycarboxylic acids (HCAs) and boric acid. These have been primarily studied for the one-step synthesis of terpinyl acetate from α-pinene and acetic acid. nih.govnih.gov The tartaric acid–boric acid composite catalyst, for example, showed the highest activity among several HCAs tested, achieving high conversion of α-pinene. nih.gov

Table 3: Performance of Composite Catalyst Systems in Terpinyl Acetate Synthesis

| Catalyst System | Starting Material | Key Conditions | Conversion | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Phosphoric Acid-SnCl₄·5H₂O | Terpineol | 35-40°C, 6 h, Molar Ratio (Terpineol:Ac₂O) 1:1.1 | 95.47% | 89.17% Product Content, 90.76% Selectivity | google.com |

| Tartaric Acid-Boric Acid | α-Pinene | 60°C, 24 h | 91.8% | 45.6% Selectivity | nih.gov |

Microwave irradiation has been utilized as an energy-efficient method to accelerate the synthesis of terpinyl acetate. tsijournals.comaeeisp.com This technique can significantly reduce reaction times compared to conventional heating methods. tsijournals.comderpharmachemica.com Research has shown that using an acetic anhydride-phosphoric acid catalyst system under intermittent microwave heating can produce terpinyl acetate with a high yield in just two hours. tsijournals.comaeeisp.com The microwave power, reactant molar ratio, and catalyst amount are key parameters that are optimized to maximize product yield. tsijournals.comaeeisp.com

Table 4: Microwave-Assisted Synthesis of Terpinyl Acetate tsijournals.comaeeisp.com

| Parameter | Condition |

|---|---|

| Catalyst | Acetic Anhydride-Phosphoric Acid |

| Reactants | Terpineol, Acetic Anhydride |

| Molar Ratio (Terpineol:Acetic Anhydride) | 1.0:1.25 |

| Microwave Power | 100 W |

| Catalyst Amount | 4% (of terpineol mass) |

| Reaction Time | 2 hours |

| Terpineol Conversion | 96.92% |

| Terpinyl Acetate Yield | 86.53% |

Enzymatic and Biocatalytic Production

The synthesis of terpinyl acetate isomers, including this compound, is increasingly benefiting from enzymatic and biocatalytic methods. These approaches offer advantages such as high specificity, mild reaction conditions, and environmental sustainability compared to traditional chemical synthesis.

Lipase-Catalyzed Esterification in Supercritical Carbon Dioxide

The use of supercritical carbon dioxide (SC-CO₂) as a reaction medium for enzymatic catalysis has gained significant attention. SC-CO₂ is non-toxic, non-flammable, and its properties can be tuned by altering pressure and temperature, making it an excellent solvent for lipase-catalyzed reactions.

Research has demonstrated the successful synthesis of terpinyl acetate from α-terpineol and acetic anhydride in SC-CO₂ using various lipases as biocatalysts. nih.gov In one study, five different lipases were compared: Candida rugosa type VII, Amano PS, Amano AP-6, Amano G, and Lipozyme RM IM. nih.gov The esterification was effectively carried out, achieving an extent of 53.0% in a continuous operation with C. rugosa lipase (B570770) at 10 MPa and 50°C for 1.5 hours. nih.gov The yield of terpinyl acetate was found to increase with temperature in the range of 35-50°C. nih.gov However, a high molar ratio of α-terpineol to acetic anhydride (3.0) led to a decrease in alcohol conversion, likely due to enzyme inhibition by the high concentration of acetic anhydride or the resulting acetic acid. nih.gov Despite this, the enzyme retained over 50% of its activity after 10.5 hours of repeated batch esterification under optimized conditions. nih.gov

Further studies have optimized this process. Using immobilized Candida rugosa lipase, a remarkable yield of 95.1% for terpinyl acetate was achieved after just 1.5 hours of reaction time. nih.gov This high yield was obtained in SC-CO₂ with n-heptane as a co-solvent at 50°C and an optimal pressure of 10 MPa. nih.gov Acetic anhydride proved to be the most effective acyl donor. nih.gov The kinetics of this reaction were found to follow a Ping-Pong Bi-Bi mechanism, with inhibition observed from acetic anhydride. nih.gov The use of an anhydrous enzyme and lipase immobilization significantly enhanced catalytic efficiency. nih.gov

These findings highlight the potential of lipase-catalyzed esterification in SC-CO₂ for the efficient and green production of terpinyl acetates. Although these studies primarily used α-terpineol, the methodology is directly applicable to the synthesis of γ-terpinyl acetate from γ-terpineol.

Table 1: Lipase-Catalyzed Synthesis of Terpinyl Acetate in Supercritical Carbon Dioxide

| Biocatalyst | Substrates | Reaction Conditions | Max. Yield / Conversion | Reference |

|---|---|---|---|---|

| Candida rugosa lipase | α-terpineol, Acetic anhydride | 10 MPa, 50°C, 1.5 h, Continuous operation | 53.0% esterification | nih.gov |

| Immobilized Candida rugosa lipase | α-terpineol, Acetic anhydride | 10 MPa, 50°C, 1.5 h, with n-heptane co-solvent | 95.1% yield | nih.gov |

Microbial Engineering for Heterologous Terpene Acetate Production

Metabolic engineering of microorganisms offers a promising and sustainable platform for producing a wide array of chemicals, including terpenes and their derivatives. nih.gov By harnessing and modifying microbial biosynthetic pathways, it is possible to achieve heterologous production of valuable compounds like terpene acetates from simple carbon sources. nih.govnih.gov

The production of monoterpenoids in microbial hosts relies on the availability of the precursor molecule geranyl diphosphate (B83284) (GPP), which is formed by the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govacs.org These universal precursors are generated through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov A key challenge in microbial monoterpenoid production is that GPP is often efficiently converted to farnesyl pyrophosphate (FPP), limiting its availability. nih.gov

To overcome this, metabolic engineering strategies focus on several key areas:

Enhancing Precursor Supply: This involves overexpressing key enzymes in the native MEP or MVA pathways, such as DXP synthase (dxs) in E. coli or truncated HMG-CoA reductase (tHMG1) in Saccharomyces cerevisiae. nih.gov Another successful approach is the introduction of a complete heterologous pathway, such as expressing the MVA pathway from S. cerevisiae in E. coli, which can significantly boost precursor availability. nih.gov

Increasing GPP Pools: To channel metabolic flux towards monoterpenes, native FPP synthases can be engineered to favor the production of GPP. nih.gov Alternatively, expressing heterologous GPP synthases from plants has proven effective in various microbial hosts, including E. coli and S. cerevisiae. nih.gov

Introducing Terpene Synthases (TSs): Once a sufficient supply of GPP is achieved, a specific terpene synthase (TS) is introduced to convert GPP into the desired terpene scaffold. nih.gov For instance, to produce γ-terpinene (a precursor to γ-terpineol), a γ-terpinene synthase gene would be expressed in the engineered host. nih.gov Research has shown the successful engineering of E. coli to produce γ-terpinene by introducing a heterologous MVA pathway along with a GPP synthase and a γ-terpinene synthase gene. nih.gov

Final Acetylation Step: To produce the final terpene acetate, such as γ-terpinyl acetate, an additional enzymatic step is required. This involves expressing a suitable alcohol acetyltransferase (AAT) that can efficiently convert the terpene alcohol (e.g., γ-terpineol) into its corresponding acetate ester.

While scaling up production can be hindered by the toxicity of some terpene precursors or products to the microbial host, these integrated engineering approaches pave the way for the sustainable and controlled production of specific terpene acetates. acs.org

Table 2: Key Strategies and Components in Microbial Terpene Production

| Engineering Strategy | Target/Component | Host Organism Example | Purpose | Reference |

|---|---|---|---|---|

| Enhance Precursor Supply | Overexpression of DXP synthase (dxs) | Escherichia coli | Increase MEP pathway flux | nih.gov |

| Enhance Precursor Supply | Expression of heterologous MVA pathway | Escherichia coli | Boost IPP and DMAPP production | nih.gov |

| Increase GPP Availability | Engineering native FPP synthase | Saccharomyces cerevisiae | Shift production from FPP to GPP | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| γ-Terpinyl acetate |

| Acetic acid |

| Acetic anhydride |

| α-terpineol |

| α-Terpinyl acetate |

| Carbon dioxide |

| Dimethylallyl diphosphate (DMAPP) |

| Farnesyl pyrophosphate (FPP) |

| Geranyl diphosphate (GPP) |

| γ-terpinene |

| γ-terpineol |

| Isopentenyl diphosphate (IPP) |

Advanced Analytical Techniques for Characterization and Quantification of Gamma Terpinyl Acetate

Chromatographic Separation and Identification

Chromatographic techniques are fundamental in separating γ-terpinyl acetate (B1210297) from the complex matrix of essential oils, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like γ-terpinyl acetate. In this method, the essential oil sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. biointerfaceresearch.commdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. nih.govspectroscopyonline.com

The identification of γ-terpinyl acetate is confirmed by comparing its mass spectrum and retention index with those of a reference standard and data from spectral libraries. nih.govmdpi.com The Kovats retention index, a relative measure of a compound's elution time, is a critical parameter in this process. For γ-terpinyl acetate, the experimental Kovats retention index on a standard non-polar column is reported as 1336, while on a semi-standard non-polar column, values of 1256.4, 1341.3, and 1354 have been recorded. nih.gov On a standard polar column, the retention index is 1696. nih.gov

GC-MS is not only qualitative but also quantitative. By using a flame ionization detector (FID) in conjunction with GC, the concentration of γ-terpinyl acetate in a sample can be accurately determined. mdpi.comresearchgate.netsums.ac.ir For instance, in an analysis of a herbal tablet formulation, α-terpinyl acetate was identified as a major constituent at 34.02%. researchgate.netsums.ac.ir Similarly, studies on essential oils from various plants like Thymus pulegioides and Elettaria cardamomum have utilized GC-MS to quantify α-terpinyl acetate. floraandfona.org.inresearcher.life

Soft ionization techniques in GC-MS can reduce the fragmentation of the molecule, providing more information about the molecular ion and larger, structurally significant fragments, which can be particularly useful for isomer differentiation. spectroscopyonline.com

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification and Fingerprinting

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and versatile method for the quantification and fingerprinting of γ-terpinyl acetate in essential oils. innovareacademics.in This technique involves spotting the sample on a pre-coated HPTLC plate (e.g., silica (B1680970) gel 60F254), which is then developed in a chamber with a suitable mobile phase. biointerfaceresearch.cominnovareacademics.in

For the analysis of γ-terpinyl acetate, a common mobile phase is a mixture of n-hexane and ethyl acetate (e.g., 8:2, v/v). researcher.liferesearchgate.net After development, the plate is visualized under UV light at different wavelengths (e.g., 254 nm and 366 nm) and can be derivatized with reagents like anisaldehyde-sulfuric acid to produce colored spots characteristic of different compounds. innovareacademics.in The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. For α-terpinyl acetate, an Rf of 0.64 ± 0.01 has been reported. researcher.liferesearchgate.net In some systems, a brown spot at an Rf of 0.62 has been identified as terpinyl acetate. researchgate.net

HPTLC is particularly useful for creating a chemical "fingerprint" of an essential oil, which provides a unique profile of its constituents. innovareacademics.innih.gov This fingerprinting is valuable for quality control and for discriminating between different essential oils or chemotypes. nih.govmdpi.com Densitometric analysis of the spots allows for the quantification of γ-terpinyl acetate. researcher.liferesearchgate.net The method has been validated according to ICH guidelines and has shown good linearity (r² = 0.9982) for the quantification of α-terpinyl acetate. researcher.liferesearchgate.net

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of γ-terpinyl acetate, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the γ-terpinyl acetate molecule.

¹³C NMR spectroscopy is particularly powerful for identifying the carbon skeleton of a compound. The chemical shifts of the carbon atoms in γ-terpinyl acetate have been reported and can be compared with spectral databases for confirmation. nih.govtue.nluc.pt

¹³C NMR Chemical Shifts for γ-Terpinyl Acetate

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | Data not available in search results |

| C2 | Data not available in search results |

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. The analysis of coupling patterns and chemical shifts in the ¹H NMR spectrum helps to confirm the structure of γ-terpinyl acetate. researchgate.net

Gas Chromatography-Fourier Transform Infrared (GC/FTIR) Spectroscopy

Gas Chromatography-Fourier Transform Infrared (GC/FTIR) spectroscopy combines the separation power of GC with the structural information provided by infrared spectroscopy. mdpi.com As γ-terpinyl acetate elutes from the GC column, it passes through an IR spectrometer, and its infrared spectrum is recorded. researchgate.net The IR spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the ester carbonyl group (C=O) and C-O bonds. nih.govchemicalbook.com This technique is particularly useful for distinguishing between isomers that may have similar mass spectra. mdpi.com The vapor phase IR spectrum of γ-terpinyl acetate is available in spectral databases for comparison. nih.gov

Chemometric Applications in Compositional Analysis and Chemotype Discrimination

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the context of γ-terpinyl acetate, chemometrics is applied to the complex datasets generated by techniques like GC-MS to extract meaningful information. d-nb.infonih.gov

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are two common chemometric techniques used to analyze the chemical composition of essential oils. d-nb.inforesearchgate.net These methods can differentiate between essential oils from different species or varieties based on the relative abundance of their chemical constituents, including γ-terpinyl acetate. nih.govmdpi.comresearchgate.net For example, HPTLC fingerprinting combined with chemometrics has been used to discriminate Tea Tree Oils (TTOs) from other Melaleuca species. nih.govmdpi.com

By analyzing the chemical profiles of numerous samples, chemometrics can help to identify different chemotypes of a plant species. nih.govmdpi.com A chemotype is a chemically distinct entity within a species, characterized by a dominant chemical component. For instance, some plants may have an α-terpinyl acetate chemotype, where this compound is the most abundant constituent of their essential oil. mdpi.com This discrimination is crucial for the standardization and quality control of essential oils used in various industries.

Biological Activities and Mechanistic Studies of Gamma Terpinyl Acetate

Ecological Roles and Interactions with Biotic Components

Specific research detailing the ecological roles and biotic interactions of gamma-terpinyl acetate (B1210297) is not documented in the available literature.

Due to the lack of specific data for gamma-terpinyl acetate, and in adherence with the strict instruction not to introduce information outside the explicit scope of the request, the article cannot be generated. Substituting data from its isomer, alpha-terpinyl acetate, or the related terpene, gamma-terpinene (B192506), would be scientifically inaccurate and violate the provided constraints.

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Plants produce a vast array of secondary metabolites, including terpenoids, to defend themselves against herbivores and pathogens. These compounds can act as toxins, deterrents, or signaling molecules in the plant's defense system. However, a thorough review of scientific literature did not yield specific studies detailing the role of this compound in these defense mechanisms. While the parent compound, γ-terpinene, has been identified as a component of the volatile organic compounds released by some plants in response to herbivory, the specific function of its acetate ester, this compound, in either direct defense or as a signaling molecule remains unelucidated in the available research.

Insect Semiochemical Properties (e.g., Repellency, Attraction, Insecticidal Activity)

Semiochemicals are chemical signals that mediate interactions between organisms. In the context of insects, these can act as repellents, attractants, or insecticides. Some studies have investigated the effects of "terpinyl acetate" on insect behavior without specifying the isomer. For instance, research has indicated that terpinyl acetate, in combination with acetic acid, can be an effective attractant for the Oriental fruit moth (Grapholita molesta) mdpi.comresearchgate.net. Additionally, studies on essential oils containing a mixture of terpinyl acetate isomers have demonstrated insecticidal activity against various pests mdpi.comresearchgate.net.

However, there is a lack of research that isolates and examines the specific effects of this compound. The repellent, attractive, or insecticidal properties of this particular isomer have not been individually characterized. While the related monoterpene, gamma-terpinene, has been shown to possess repellent properties against insects like mosquitoes, this activity cannot be directly attributed to its acetate form without specific experimental evidence caringsunshine.com.

Phytotoxicity on Seed Germination and Plant Growth

Phytotoxicity refers to the toxic effect of a compound on plant growth. Such compounds can inhibit seed germination and impede plant development. Extensive research has been conducted on the phytotoxic effects of alpha-terpinyl acetate, which has been shown to inhibit the seed germination and radicle growth of various plant species nih.govmdpi.comfloraandfona.org.in.

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal properties of many plant-derived compounds are a significant area of research. These compounds offer potential alternatives to synthetic antimicrobial agents.

In Vitro Inhibition Studies Against Fungi and Dermatophytes

In vitro studies have demonstrated that alpha-terpinyl acetate possesses strong antifungal activity against a range of fungi and dermatophytes, which are fungi that cause infections of the skin, hair, and nails nih.govmdpi.comfloraandfona.org.in. Research on essential oils containing alpha-terpinyl acetate has confirmed these inhibitory effects.

However, a dedicated investigation into the in vitro antimicrobial and antifungal efficacy of this compound is absent from the current scientific literature. A study on gamma-terpinene showed some in vitro activity against dermatophytes, but this does not provide direct evidence for the activity of this compound nih.gov. Consequently, the potential of this compound as an antimicrobial or antifungal agent has not been scientifically established.

Environmental Fate and Degradation Pathways of Terpinyl Acetate Isomers

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For γ-terpinyl acetate (B1210297), key abiotic pathways include atmospheric phototransformation and hydrolysis in aqueous environments.

The primary mechanisms for this degradation are reactions with hydroxyl (OH) radicals and ozone (O₃). europa.eu For γ-terpinyl acetate, the estimated half-life (DT50) for the reaction with hydroxyl radicals is approximately 1.11 hours. europa.eu The reaction with ozone is even faster, with an estimated DT50 of 0.23 hours. europa.eu These rapid degradation rates indicate that γ-terpinyl acetate is unlikely to persist in the atmosphere or be transported over long distances.

Estimated Atmospheric Degradation Half-Lives (DT50) for Terpinyl Acetate Isomers

| Isomer | Reaction with Hydroxyl Radicals (hours) | Reaction with Ozone (hours) |

|---|---|---|

| γ-Terpinyl Acetate | 1.11 | 0.23 |

| α-Terpinyl Acetate | 1.36 | 0.64 |

Data based on QSAR model estimations. europa.eu

As an ester, γ-terpinyl acetate is susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of this reaction is influenced by the pH of the aqueous solution.

Experimental data shows that terpinyl acetate's stability is pH-dependent. In aqueous solutions at pH 2, 4, and 7, the half-life is less than or equal to 10 minutes, indicating rapid degradation under both acidic and neutral conditions. europa.eu In contrast, a conservative estimation suggests a half-life of more than one year at pH 7. europa.eu This discrepancy highlights the need for further experimental clarification. The rapid hydrolysis under certain conditions suggests that in many aqueous environments, γ-terpinyl acetate will be quickly converted to its corresponding alcohol, γ-terpineol, and acetic acid. europa.eu

Hydrolysis Half-Life of Terpinyl Acetate in Various Media

| Medium | pH | Half-Life |

|---|---|---|

| Aqueous Solution | 2 | ≤ 10 minutes |

| Aqueous Solution | 4 | ≤ 10 minutes |

| Aqueous Solution | 7 | ≤ 10 minutes |

| Rat Plasma | - | ~50 minutes |

Data from experimental studies. europa.eu

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms and their enzymes.

In biological systems, γ-terpinyl acetate is subject to enzymatic metabolism. Studies have shown that it is unstable in rat plasma, with a half-life of approximately 50 minutes. europa.eu This degradation is attributed to the activity of carboxyl esterases, enzymes that catalyze the cleavage of the ester bond. europa.eu When these enzymes were denatured in a control experiment, no decrease in the concentration of γ-terpinyl acetate was observed, confirming their role in its metabolism. europa.eu This rapid de-esterification means that systemically, the parent compound is quickly converted to its metabolites. europa.eu

The primary degradation pathway for γ-terpinyl acetate is de-esterification, which results in the formation of γ-terpineol and acetic acid. europa.eu Further metabolic transformations can then occur. It is anticipated that the γ-terpineol will be the key metabolite. europa.eu Other potential metabolic steps include hydroxylation of the cyclohexyl ring or oxidation of the methyl group. europa.eu Pyrolysis of gamma-terpinyl acetate at high temperatures (400°C) has been shown to yield 1(7),4(8)-p-menthadiene and terpinolene (B10128) through the elimination of acetic acid. sci-hub.se

Structure Activity Relationship Studies and Derivatization Strategies for Terpinyl Acetate

Investigation of Structural Modifications on Biological Efficacy

The primary difference between γ-terpinyl acetate (B1210297) and its α-isomer is the location of the double bond. In γ-terpinyl acetate, it is an exocyclic double bond (between a ring carbon and an external carbon), whereas in α-terpinyl acetate, it is endocyclic (within the ring). This modification affects the molecule's three-dimensional shape and electron distribution, which can alter how it interacts with biological targets. For instance, the parent alcohol, α-terpineol, is known to have a wide range of biological applications, including antihypertensive and anti-inflammatory properties. scispace.com The esterification to an acetate, as in γ-terpinyl acetate, generally modifies the compound's lipophilicity, which can enhance its ability to permeate cell membranes.

Studies on the biological activities of terpinyl acetate, often without specifying the isomer, have revealed notable antimicrobial and insecticidal properties. Research on essential oils containing terpinyl acetate has demonstrated antifungal activity against various pathogens. scispace.commdpi.com For example, studies on the essential oil of Thuja occidentalis, which contains both terpinyl acetate and bornyl acetate, have shown insecticidal effects against the peach aphid (Myzus persicae). researchgate.net In such studies, bornyl acetate sometimes shows slightly stronger activity than terpinyl acetate, highlighting how subtle changes in the molecular backbone (a bicyclic vs. a monocyclic system) can impact efficacy. scispace.comresearchgate.net

Table 1: Reported Biological Activities of Terpinyl Acetate (Isomer-Specific Data Limited)

| Compound/Mixture | Activity Type | Target Organism/Assay | Observation | Source |

|---|---|---|---|---|

| α-Terpinyl Acetate | Antifungal | Trichophyton mentagrophytes, Aspergillus flavus | Exhibited significant antifungal effects, with MIC values as low as 0.02 µg/mL when tested as a component of an essential oil. | mdpi.com |

| Terpinyl Acetate & Bornyl Acetate | Insecticidal | Myzus persicae (Peach Aphid) | Both compounds showed insecticidal activity; activity was enhanced with the addition of surfactants. | researchgate.net |

| Terpinyl Acetate (Isomer Mix) | Antifungal | Botrytis cinerea | Showed concentration-dependent antifungal activity, though slightly less potent than bornyl acetate. | scispace.com |

| α-Terpinyl Acetate | Antibacterial | General Bacteria & Candida yeasts | Demonstrated weaker activity compared to its effects on fungi and dermatophytes. | nih.gov |

Synthesis and Evaluation of gamma-Terpinyl Acetate Derivatives for Specific Applications

The derivatization of γ-terpinyl acetate is a strategy employed to modify its properties for specific applications, such as enhancing its antimicrobial potency or altering its fragrance profile. The synthesis of γ-terpinyl acetate itself is typically achieved through the acid-catalyzed esterification of γ-terpineol with acetic acid or its anhydride (B1165640).

Further derivatization focuses on modifying the ester group. By reacting the parent alcohol, γ-terpineol, with different acid chlorides or anhydrides, a series of γ-terpinyl esters can be produced. This strategy allows for the systematic alteration of the molecule's properties. For example, increasing the chain length of the ester group (e.g., from acetate to propionate (B1217596) or butyrate) generally increases lipophilicity, which can influence antimicrobial activity.

A patent for an antimicrobial composition identified specific derivatives of γ-terpinyl acetate as being particularly effective, especially in combination with other compounds like thymol. google.com The patent highlights γ-terpinyl propionate and γ-terpinyl butyrate (B1204436) as preferred derivatives for these applications. google.com The synthesis of such esters can be accomplished by reacting γ-terpineol with the corresponding acid chloride (e.g., propanoyl chloride or butanoyl chloride) in a suitable solvent system. google.com This reaction substitutes the hydroxyl group of the alcohol with an ester group of varying chain length.

While these derivatives have been synthesized for commercial and research purposes, comprehensive, publicly available studies detailing their specific biological efficacy are limited. The evaluation of these derivatives would typically involve standardized antimicrobial assays, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms. Such evaluations would be crucial to confirm whether derivatization leads to an enhanced or broadened spectrum of activity compared to the parent compound, γ-terpinyl acetate.

Table 2: Potential Derivatives of this compound for Specific Applications

| Derivative Name | Parent Alcohol | Acyl Group | Potential Application | Source |

|---|---|---|---|---|

| gamma-Terpinyl propionate | gamma-Terpineol (B1199165) | Propionyl | Antimicrobial compositions, potentially with synergistic effects. | google.com |

| gamma-Terpinyl butyrate | gamma-Terpineol | Butyryl | Antimicrobial compositions; fragrance and flavor industry. | google.com |

| gamma-Terpinyl valerate | gamma-Terpineol | Valeryl | Antimicrobial compositions. | google.com |

Computational Modeling for Predicting Enhanced Activity Profiles

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, serves as a powerful tool for predicting the biological activities of compounds like γ-terpinyl acetate and guiding the design of more potent derivatives. These in silico methods can save significant time and resources by prioritizing compounds for synthesis and laboratory testing.

QSAR models correlate variations in the biological activity of a group of compounds with changes in their molecular structures, described by calculated physicochemical properties (descriptors). For terpenoids, QSAR studies have indicated that activity is often governed by properties such as lipophilicity (log P), shape indices, and electrostatic properties. researchgate.netresearchgate.net Although specific QSAR models exclusively for γ-terpinyl acetate are not widely published, models developed for broader classes of terpenoids can provide valuable insights. These studies generally show that alcohols and aldehydes tend to have higher toxicity or activity than their corresponding ester and hydrocarbon counterparts. researchgate.net

Molecular docking is another computational technique used to predict how a ligand (e.g., γ-terpinyl acetate) binds to the active site of a target protein. This provides information on binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Numerous docking studies have been conducted on the closely related α-terpinyl acetate against various therapeutic targets. For example, α-terpinyl acetate has been docked against proteins involved in inflammation and oxidative stress, such as human peroxiredoxin-5 and tyrosine kinases, showing favorable binding potential. tandfonline.comtandfonline.com It has also been evaluated in silico against targets for Alzheimer's disease and COVID-19. nih.gov

While these studies focus on the alpha isomer, the methodology is directly applicable to γ-terpinyl acetate. A comparative docking study of the alpha and gamma isomers against the same target would be highly informative, potentially revealing differences in binding affinity or orientation due to the distinct placement of the double bond. Such a study could predict whether the gamma isomer might be a more (or less) effective inhibitor, guiding further experimental work. For example, a molecular docking study of major compounds from Juniperus phoenicea berries, including α-terpinyl acetate, evaluated their binding affinity against α-amylase and α-glucosidase, revealing moderate binding energies. itjfs.com Applying this approach to γ-terpinyl acetate could help predict its potential as an antidiabetic agent.

Table 3: Summary of Molecular Docking Studies on the Related Isomer, α-Terpinyl Acetate

| Target Protein | Therapeutic Area | Ligand | Key Finding/Binding Energy | Source |

|---|---|---|---|---|

| Human Peroxiredoxin-5 | Antioxidant/Anti-inflammatory | α-Terpinyl acetate | Demonstrated considerable binding potential, suggesting antioxidant activity. | tandfonline.comtandfonline.com |

| Tyrosine Kinases | Anti-inflammatory/Anticancer | α-Terpinyl acetate | Showed good binding affinity, indicating potential for enzyme inhibition. | tandfonline.comtandfonline.com |

| α-Glucosidase | Antidiabetic | Terpinyl acetate (isomer unspecified) | Binding energy of -28.46 kJ/mol was calculated. | floraandfona.org.in |

| Cathepsin B (COVID-19 related) | Antiviral | α-Terpinyl acetate | Identified as having good binding affinity to a key viral entry-assisting protein. | nih.gov |

| NFKB1 | Anti-inflammatory | α-Terpinyl acetate | Exhibited the lowest binding energies among tested essential oil components, forming hydrogen bonds. | mdpi.com |

Q & A

Q. How should contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., purity, assay type, microbial strains). Replicate studies under standardized conditions (ISO/IEC 17025) and use multivariate regression to isolate compound-specific effects. Publish negative results to reduce publication bias .

Data Presentation and Reproducibility Guidelines

- Tables : Include retention indices (e.g., Kovats index for GC), spectral data (MS fragmentation patterns), and statistical parameters (p-values, R) .

- Figures : Use heatmaps for synergistic effects and dose-response curves for IC/EC values. Annotate chromatograms with peak identities and purity metrics .

- Ethics : Disclose conflicts of interest and adhere to Nagoya Protocol for plant-sourced materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.